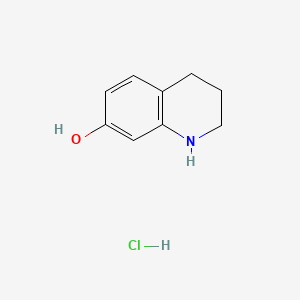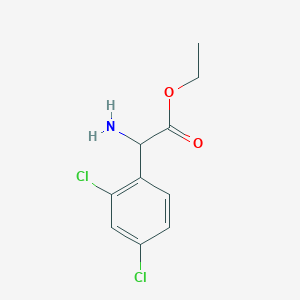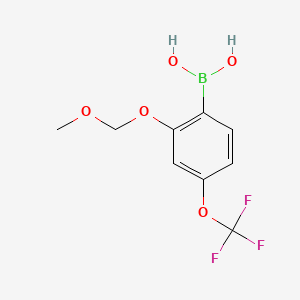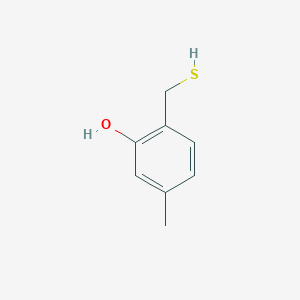
2-(Mercaptomethyl)-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(sulfanylmethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which also bears a methyl group (-CH₃) and a sulfanylmethyl group (-CH₂SH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(sulfanylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of 5-methyl-2-hydroxybenzyl alcohol with a thiol reagent under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and a suitable solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-methyl-2-(sulfanylmethyl)phenol may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may also incorporate purification steps such as distillation or recrystallization to obtain high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(sulfanylmethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The phenolic hydroxyl group can be reduced to a corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl and sulfanylmethyl groups direct incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrocarbons
Substitution: Brominated or nitrated derivatives
Applications De Recherche Scientifique
5-Methyl-2-(sulfanylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with biological systems, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its phenolic and sulfanylmethyl groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-methyl-2-(sulfanylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanylmethyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: Lacks the methyl and sulfanylmethyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
2-Methylphenol (o-Cresol): Similar structure but lacks the sulfanylmethyl group, resulting in different reactivity and applications.
4-Methyl-2-(sulfanylmethyl)phenol: Positional isomer with the sulfanylmethyl group at the para position, leading to different chemical properties and reactivity.
Uniqueness
5-Methyl-2-(sulfanylmethyl)phenol is unique due to the presence of both methyl and sulfanylmethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and reactivity towards electrophiles, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H10OS |
|---|---|
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
5-methyl-2-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C8H10OS/c1-6-2-3-7(5-10)8(9)4-6/h2-4,9-10H,5H2,1H3 |
Clé InChI |
HLGMSIMRQSHIIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


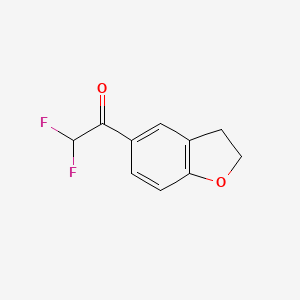
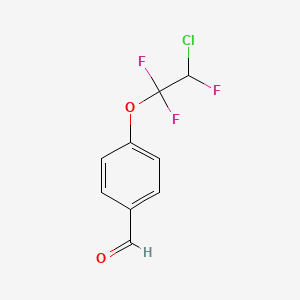

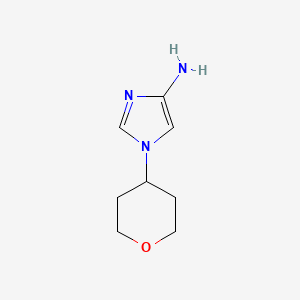
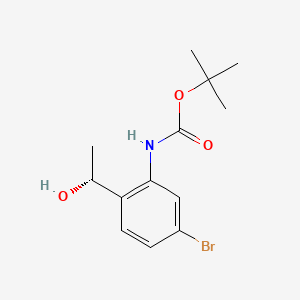
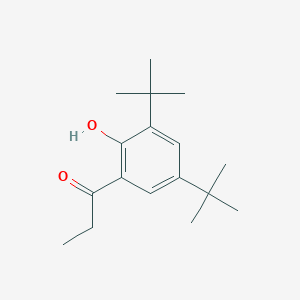
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)

![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)

